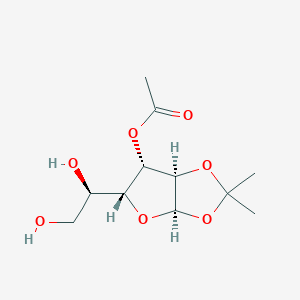

3-O-Acetyl-1,2-O-isopropylidene-a-D-glucofuranose

Übersicht

Beschreibung

3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose: is a derivative of glucose, characterized by the presence of acetyl and isopropylidene groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the acetylation of 1,2-O-isopropylidene-α-D-glucofuranose using acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The acetyl group can be reduced to yield the corresponding alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics and Synthesis

3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose has the molecular formula and a molecular weight of approximately 262.26 g/mol. It is synthesized through the acetylation of 1,2-O-isopropylidene-α-D-glucofuranose using acetic anhydride in the presence of a base like pyridine. The compound features an acetyl group at the 3-position and isopropylidene protection at the 1 and 2 positions, which directs glycosylation reactions selectively to the 3-hydroxyl group.

Applications in Organic Synthesis

In organic chemistry, this compound serves as a protected intermediate that facilitates the selective modification of glucose derivatives. Its role as a glycosyl donor is particularly crucial in synthesizing complex carbohydrates, including glycosides and oligosaccharides. The presence of the isopropylidene group protects hydroxyl groups at specific positions, allowing for targeted reactions without unwanted side products .

Table 1: Comparison of Glycosyl Donors

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose | Acetate at C3; Isopropylidene protection | Selective reactivity at C3 |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Two isopropylidene groups | Greater steric hindrance |

| 2-O-Acetyl-1,3:4-di-O-isopropylidene-α-D-galactofuranose | Acetate at C2 | Different sugar backbone |

Biological Applications

In biological research, 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose is studied for its interactions with enzymes such as glycosidases. These enzymes hydrolyze glycosidic bonds and are crucial for carbohydrate metabolism. Kinetic studies indicate that this compound may act as a competitive inhibitor for certain glycosidases, providing insights into enzyme specificity and substrate recognition .

Case Study: Enzyme Interaction

A study demonstrated that 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose could inhibit specific glycosidases involved in carbohydrate metabolism. The kinetic parameters were analyzed to evaluate its effectiveness as an inhibitor, revealing potential therapeutic applications in conditions where glycosidase activity is dysregulated .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as a building block for developing drug candidates. Its structural properties allow it to mimic natural sugars, making it valuable for synthesizing biologically active molecules such as nucleoside analogs and glycoconjugates.

Table 2: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Development | Used in synthesizing drug candidates targeting carbohydrate metabolism |

| Glycoconjugate Synthesis | Serves as a precursor for complex carbohydrate structures |

| Enzyme Inhibition Studies | Investigated for potential therapeutic roles in metabolic disorders |

Wirkmechanismus

The mechanism of action of 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose primarily involves its role as a protected glucose derivative. The acetyl and isopropylidene groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deprotection, the compound can participate in various biochemical pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected glucose derivative with two isopropylidene groups.

3-O-Acetyl-1,25,6-di-O-isopropylidene-α-D-glucofuranose: Similar to the title compound but with an additional isopropylidene group.

Uniqueness: 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose is unique due to its specific protection pattern, which allows selective reactions at the 3-OH position while maintaining the integrity of other hydroxyl groups. This selective reactivity makes it a valuable intermediate in synthetic organic chemistry .

Biologische Aktivität

3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose is a carbohydrate derivative that plays a significant role in various biochemical processes, particularly in glycosylation reactions. This article explores its biological activity, mechanisms of action, and implications for research and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose is characterized by its acetyl and isopropylidene protective groups, which influence its reactivity and interaction with biological molecules. The compound's structural formula is as follows:

Key Structural Features:

- Acetyl Group : Enhances solubility and reactivity.

- Isopropylidene Group : Provides steric hindrance, affecting enzyme interactions.

Target of Action

The compound serves as an excellent substrate for glycosylation processes, acting as a sugar donor or acceptor. Its mechanism involves interaction with glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to various acceptor molecules.

Mode of Action

The hydrolysis of the acetyl group by esterases leads to the formation of free hydroxyl groups, which can participate in further biochemical reactions. This process is critical for the modulation of glycosylation patterns in proteins and lipids.

Biochemical Pathways

3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose is involved in several metabolic pathways:

- Carbohydrate Metabolism : Influences the availability of glucose derivatives for various biochemical reactions.

- Protein Glycosylation : Affects the structure and function of glycoproteins, impacting cell signaling and metabolism.

Cellular Effects

The compound impacts various cellular processes:

- Cell Signaling : Alters glycosylation patterns of receptors and signaling molecules.

- Gene Expression : Modifies the glycosylation status of transcription factors, influencing gene regulation.

Dosage Effects in Animal Models

Research indicates that the effects of 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose vary with dosage:

- Low Doses : Enhance glycosylation processes and improve cellular function.

- High Doses : May induce toxicity, disrupting cellular metabolism and causing oxidative stress .

Study 1: Glycoconjugates and Cytotoxicity

A study investigated the cytotoxic effects of glycoconjugates derived from this compound on cancer cell lines. The results showed that acetylated derivatives exhibited higher cytotoxicity compared to their unprotected counterparts due to enhanced affinity for GLUT transporters .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A-1 (acetylated) | 15 | MCF-7 |

| A-2 (unprotected) | 25 | MCF-7 |

This indicates a significant difference in biological activity based on structural modifications.

Study 2: Enzyme Interaction

Another study highlighted the interaction between 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose and glycosyltransferases. The compound was shown to enhance enzyme activity at optimal concentrations while exhibiting inhibitory effects at higher levels .

Applications in Research and Industry

3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose is utilized in several areas:

Eigenschaften

IUPAC Name |

[(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHWTXULRQTAPZ-HOTMZDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451397 | |

| Record name | 3-O-Acetyl-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24807-96-3 | |

| Record name | 3-O-Acetyl-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose interact with platinum complexes?

A: Research shows that 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose can act as a ligand, coordinating with platinum(IV) centers. This interaction occurs during the reaction of the platinum precursor [PtMe3(Me2CO)3]BF4 with the carbohydrate in acetone. [] Interestingly, this process can sometimes involve a platinum-promoted cleavage of an isopropylidene protecting group from the carbohydrate molecule. [] This leads to the formation of a new platinum complex where the carbohydrate, in this case, 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose, is directly bound to the platinum center. []

Q2: What is the significance of studying these platinum-carbohydrate complexes?

A: The formation and characterization of platinum-carbohydrate complexes, like those formed with 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose, contribute to a broader understanding of how metal ions interact with carbohydrates in organic solvents. [] This knowledge is valuable in various fields, including medicinal chemistry, where platinum complexes are investigated for their potential anti-cancer properties. Further investigation into the properties and behavior of these complexes could lead to advancements in designing targeted drug delivery systems or developing novel therapeutic agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.